2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Overview
Description
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core substituted with a dichlorobenzyl group and a styryl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the reaction of 3,4-dichlorobenzyl chloride with a suitable pyridazinone precursor under basic conditions. The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the styryl group or reduce the pyridazinone ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A related compound used in the synthesis of various derivatives.
3-(3,4-Dichlorobenzyl)-1H-indole: Another compound with a similar dichlorobenzyl group, known for its cytotoxic properties.
Uniqueness
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone stands out due to its combination of a pyridazinone core with both dichlorobenzyl and styryl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-12H,13H2/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFBOHHQWTBBB-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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